molecular formula C21H23FN2 B8715897 5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-(4-fluorophenethyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8715897
M. Wt: 322.4 g/mol
InChI Key: ITLPFSDCSSQVPC-UHFFFAOYSA-N
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Patent
US09096591B2

Procedure details

Preparation of the title compound was carried out according to General Method 8. p-Tolylhydrazine hydrochloride (312 mg, 1.9 mmol), 4-fluorophenyl ethyl bromide (400 mg, 1.9 mmol), triethyl amine (0.264 ml, 1.9 mmol) and N-methyl-4-piperidone hydrochloride (424 mg, 2.8 mmol) were combined in ethanol (3 ml) to obtain 10 mg of 5-(4-fluorophenethyl)-2,3,4,5-tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole after purification by silica gel chromatography (100-200 mesh or 230-400 mesh) using ethyl acetate-hexane gradient. The free base was converted into its oxalate salt by treatment of oxalic acid (1 equiv) in anhydrous THF.
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
0.264 mL
Type
reactant
Reaction Step Three
Quantity
424 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH3:10])[CH:7]=[CH:6][C:5]([NH:8]N)=[CH:4][CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19]Br)=[CH:14][CH:13]=1.C(N(CC)CC)C.Cl.[CH3:29][N:30]1[CH2:35][CH2:34][C:33](=O)[CH2:32][CH2:31]1>C(O)C>[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][N:8]2[C:5]3[CH:6]=[CH:7][C:2]([CH3:10])=[CH:3][C:4]=3[C:32]3[CH2:31][N:30]([CH3:29])[CH2:35][CH2:34][C:33]2=3)=[CH:14][CH:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
312 mg
Type
reactant
Smiles
Cl.C1(=CC=C(C=C1)NN)C
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)CCBr
Step Three
Name
Quantity
0.264 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
424 mg
Type
reactant
Smiles
Cl.CN1CCC(CC1)=O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CCN2C3=C(C=4C=C(C=CC24)C)CN(CC3)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: CALCULATEDPERCENTYIELD 1.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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